molecular formula C19H19ClFN2O4P B11407646 Dimethyl {2-(4-chlorobenzyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-chlorobenzyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11407646
M. Wt: 424.8 g/mol
InChI Key: IHLBNYWURZUMJN-UHFFFAOYSA-N
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Description

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a combination of oxazole and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Common reagents used in these reactions include chlorinated and fluorinated benzylamines, phosphonic acid derivatives, and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE shares similarities with other oxazole and phosphonate derivatives, such as:
    • DIMETHYL {2-[(4-BROMOPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
    • DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE

Uniqueness

The uniqueness of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19ClFN2O4P

Molecular Weight

424.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C19H19ClFN2O4P/c1-25-28(24,26-2)19-18(22-12-14-5-9-16(21)10-6-14)27-17(23-19)11-13-3-7-15(20)8-4-13/h3-10,22H,11-12H2,1-2H3

InChI Key

IHLBNYWURZUMJN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F)OC

Origin of Product

United States

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